N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide

Multi-kinase inhibitor KIT PDGFRA

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0) is a synthetic small molecule featuring an imidazo[1,2-a]pyrimidine core with a 4-methylphenyl substitution at the 2-position and a 3-(trifluoromethyl)benzamide moiety at the 3-position. It has been profiled as an inhibitor of multiple receptor tyrosine kinases and histone deacetylases, with its primary annotated activities linked to kinase inhibition data from a 2008 J.

Molecular Formula C21H15F3N4O
Molecular Weight 396.373
CAS No. 863587-90-0
Cat. No. B2527507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide
CAS863587-90-0
Molecular FormulaC21H15F3N4O
Molecular Weight396.373
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C21H15F3N4O/c1-13-6-8-14(9-7-13)17-18(28-11-3-10-25-20(28)26-17)27-19(29)15-4-2-5-16(12-15)21(22,23)24/h2-12H,1H3,(H,27,29)
InChIKeyIOGNXILIBGZZGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0) – A Differentiated Multi-Kinase and HDAC Inhibitor Scaffold


N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0) is a synthetic small molecule featuring an imidazo[1,2-a]pyrimidine core with a 4-methylphenyl substitution at the 2-position and a 3-(trifluoromethyl)benzamide moiety at the 3-position [1]. It has been profiled as an inhibitor of multiple receptor tyrosine kinases and histone deacetylases, with its primary annotated activities linked to kinase inhibition data from a 2008 J. Med. Chem. study (PMID 18447379) [2] and HDAC inhibition data from US Patent 10,428,028 [3].

Why N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide Cannot Be Substituted by Generic Imidazo[1,2-a]pyrimidine Analogs


Imidazo[1,2-a]pyrimidine benzamides are a large class of kinase inhibitors, but their target selectivity and polypharmacology are exquisitely sensitive to the substitution pattern and regiochemistry. The target compound's specific combination of a 4-methylphenyl group at the 2-position and a 3-(trifluoromethyl)benzamide at the 3-position generates a distinct multi-kinase inhibition fingerprint (KIT, PDGFRA, ABL1, LCK, SRC) not shared by close positional isomers or des-methyl analogs [1]. Furthermore, the compound is explicitly claimed in patent US10428028 as an HDAC inhibitor, indicating a dual kinase-epigenetic mechanism that cannot be assumed for generic analogs lacking these specific structural features [2]. Substituting with a close analog such as the 4-(trifluoromethyl) regioisomer (CAS 863587-92-2) or the des-trifluoromethyl benzamide (CAS 865284-98-6) would carry a high risk of altered target engagement and loss of the demonstrated polypharmacology.

Quantitative Differentiation Evidence for N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0)


Distinct Multi-Kinase Inhibition Fingerprint vs. Single-Target Inhibitors

The compound exhibits a unique multi-kinase inhibition profile across five therapeutically relevant kinases. The primary targets with highest affinity are PDGFRA (pKi 8.05, ~8.9 nM) and KIT (pKi 7.85, ~14 nM), while showing substantially weaker activity against ABL1 (pKi 5.85, ~1.4 µM), LCK (pKi 5.77), and SRC (pKi 6.07). This selectivity window of approximately 100-fold between PDGFRA/KIT and ABL1 differentiates it from broad-spectrum type II kinase inhibitors that typically potently inhibit ABL1 [1]. Unlike imatinib, which targets KIT, PDGFRA, and ABL1 with comparable potency, this compound's relative sparing of ABL1 may be significant for certain therapeutic contexts [2].

Multi-kinase inhibitor KIT PDGFRA Kinase profiling

Dual Kinase-HDAC Polypharmacology: A Differentiator from Pure Kinase Inhibitors

The compound is explicitly disclosed and claimed in US Patent 10,428,028 (BioMarin Pharmaceutical Inc.) as a histone deacetylase (HDAC) inhibitor, with measured HDAC2 inhibitory activity (IC50 < 1000 nM) [1]. This dual HDAC-kinase polypharmacology is not a common feature of imidazo[1,2-a]pyrimidine-based kinase inhibitors. In contrast, dedicated clinical HDAC inhibitors such as vorinostat (SAHA) are hydroxamic acid-based and lack the imidazo[1,2-a]pyrimidine scaffold, meaning they cannot simultaneously engage kinases like KIT or PDGFRA [2]. This dual targeting potential makes the compound a unique chemical probe for studying the intersection of kinase signaling and epigenetic regulation.

HDAC inhibitor Polypharmacology Epigenetics Dual mechanism

Regioisomeric Trifluoromethyl Positioning: The 3-CF3 vs. 4-CF3 Distinction on the Benzamide Ring

The target compound carries the trifluoromethyl group at the 3-position (meta) of the benzamide ring, while a commercially available close analog bears the CF3 group at the 4-position (para): N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-(trifluoromethyl)benzamide (CAS 863587-92-2) . In kinase inhibitor medicinal chemistry, the position of electron-withdrawing substituents on the benzamide ring critically affects both the dihedral angle of the amide bond and interactions with the kinase hinge region. Para-substituted CF3 groups typically increase linear extension and may clash with the solvent front, whereas meta-substitution can orient the CF3 group into a lipophilic pocket, enhancing affinity and selectivity [1]. Although direct comparative bioactivity data for the 3-CF3 vs. 4-CF3 pair is not publicly available, the distinct kinase profile documented for the 3-CF3 compound (pKi 8.05 for PDGFRA, 7.85 for KIT) [2] is unlikely to be replicated by the 4-CF3 regioisomer without experimental validation.

Structure-activity relationship Regioisomer Trifluoromethyl Benzamide

Best Research and Industrial Application Scenarios for N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide (CAS 863587-90-0)


KIT/PDGFRA-Driven Cancer Research with ABL1 Sparing Requirements

This compound is best deployed in cellular and in vivo models of gastrointestinal stromal tumors (GIST) or other KIT/PDGFRA-dependent malignancies where concomitant ABL1 inhibition is undesirable (e.g., to avoid ABL1-mediated toxicity or confounding phenotypic effects). Its approximately 100-fold selectivity window between KIT (pKi 7.85) and ABL1 (pKi 5.85) [1] makes it a valuable tool compound for dissecting KIT-specific signaling pathways without ABL1 interference, unlike imatinib which potently inhibits both KIT and ABL1 [2].

Dual Mechanism (Kinase + HDAC) Combination Therapy Proof-of-Concept Studies

The compound's demonstrated HDAC2 inhibitory activity (IC50 < 1000 nM) from US Patent 10,428,028 [1] alongside its multi-kinase profile (PDGFRA pKi 8.05, KIT pKi 7.85) [2] positions it as a single-agent dual-mechanism chemical probe. It is suitable for preclinical efficacy studies testing the hypothesis that concurrent HDAC inhibition potentiates kinase inhibitor-mediated apoptosis in solid tumors, without the need for two-drug combination formulations.

Medicinal Chemistry SAR Campaigns Targeting Imidazo[1,2-a]pyrimidine Benzamides

For medicinal chemistry teams optimizing imidazo[1,2-a]pyrimidine benzamide leads, this compound serves as a well-characterized reference standard for the 3-CF3, 4-methylphenyl substitution pattern. Its multi-parameter data (kinase panel pKi values [1] plus HDAC2 IC50 [2]) provide a benchmark against which newly synthesized analogs can be compared for both potency and selectivity fingerprint shifts.

Quote Request

Request a Quote for N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.